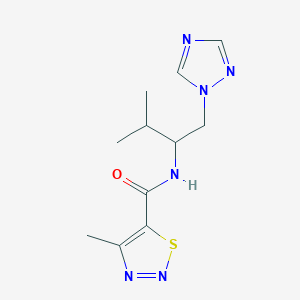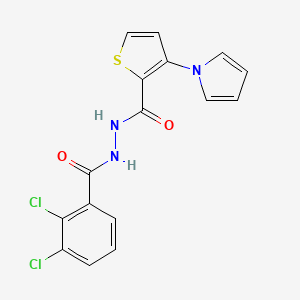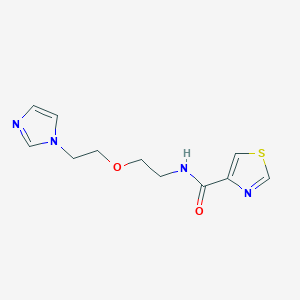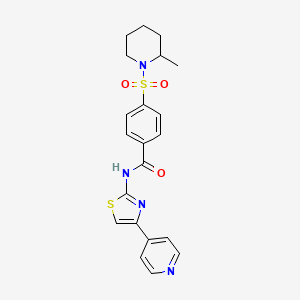![molecular formula C15H22N2O2S2 B2855399 1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415569-09-2](/img/structure/B2855399.png)
1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMDMU and belongs to the class of urea derivatives.
Mechanism of Action
The mechanism of action of DMDMU is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DMDMU has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMDMU has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. DMDMU has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DMDMU has been reported to have anti-microbial properties.
Advantages and Limitations for Lab Experiments
The advantages of using DMDMU in lab experiments include its potential applications in the field of medicine, its anti-inflammatory, anti-cancer, and anti-microbial properties, and its ability to induce apoptosis in cancer cells. The limitations of using DMDMU in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis method for higher yields.
Future Directions
There are several future directions for the study of DMDMU. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields. DMDMU has potential applications in the treatment of Alzheimer's disease and Parkinson's disease, and further research is needed to explore its effectiveness in these areas. In addition, DMDMU has potential applications in the field of cancer treatment, and further research is needed to explore its effectiveness in this area.
Conclusion
DMDMU is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further study. While there are limitations to its use in lab experiments, the potential applications of DMDMU make it an important area of research for the future.
Synthesis Methods
The synthesis of DMDMU involves the reaction of 3,4-dimethylphenyl isocyanate with 6-mercapto-1,4-dithiepan-6-ol in the presence of a base. The resulting product is then treated with methylamine to obtain the final product, DMDMU. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Scientific Research Applications
DMDMU has been studied for its potential applications in the field of medicine. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. DMDMU has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-11-3-4-13(7-12(11)2)17-14(18)16-8-15(19)9-20-5-6-21-10-15/h3-4,7,19H,5-6,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMVXSUCRBVHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CSCCSC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)

![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)



![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)


![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

